1,4-Diphenylsemicarbazide
Description
Contextual Significance of Semicarbazide (B1199961) and its Derivatives in Organic Chemistry
Semicarbazides and their corresponding semicarbazone derivatives are of substantial importance in the field of organic chemistry. numberanalytics.comajchem-b.com Historically, the formation of semicarbazones has been a cornerstone for the qualitative analysis and characterization of aldehydes and ketones. numberanalytics.comnumberanalytics.com The reaction, typically carried out in a weakly acidic medium, results in the formation of crystalline solids with sharp melting points, which aids in the identification of the parent carbonyl compound. numberanalytics.comwikipedia.org
Beyond their analytical utility, semicarbazide derivatives are valuable intermediates in the synthesis of a wide array of heterocyclic compounds, such as triazoles and tetrazoles. numberanalytics.com The reactivity of the semicarbazide moiety allows for its incorporation into more complex molecular scaffolds.
Furthermore, this class of compounds has garnered considerable attention for its diverse biological activities. Research has demonstrated that various semicarbazide and thiosemicarbazide (B42300) derivatives, along with their metal complexes, exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, anticancer, anticonvulsant, and anti-inflammatory activities. ajchem-b.comwikipedia.orgontosight.ai Their ability to chelate with metal ions is often implicated in their biological function. ajchem-b.comwikipedia.org
Research Prominence of 1,4-Diphenylsemicarbazide within the Semicarbazide Class
Within the broader family of semicarbazides, this compound (C13H13N3O) has emerged as a compound of specific research interest. nist.govnist.gov Its structure, featuring phenyl groups at both the 1 and 4 positions of the semicarbazide backbone, imparts distinct chemical properties.
A notable application of a related isomer, 4,4-Diphenylsemicarbazide (B167327), is in analytical chemistry as a precipitating agent for the detection of metal ions such as nickel, cobalt, and palladium. ontosight.ai While direct applications for this compound are less commonly cited in introductory texts, its structural similarity suggests potential in coordination chemistry and as a ligand for metal complexes.
The presence of the two phenyl groups influences the molecule's solubility, reactivity, and electronic properties, making it a valuable building block in synthetic organic chemistry. ontosight.ai Research has also explored the use of this compound in the context of molecularly imprinted polymers, where it was used as a structural analog to test the specific recognition characteristics of a polymer designed to bind diphenylguanidine. acs.org
Current Research Landscape and Knowledge Gaps Pertaining to this compound
The current research landscape for semicarbazide derivatives is vibrant, with a strong focus on medicinal chemistry and materials science. ajchem-b.comontosight.ai There is ongoing exploration of novel derivatives for drug development and the creation of advanced materials like supercapacitors and functionalized nanomaterials. researchgate.netresearchgate.net
However, concerning this compound specifically, there appear to be knowledge gaps in the published literature. While its fundamental properties and synthesis are established, comprehensive studies on its specific applications and biological activities are not as widespread as for other semicarbazide derivatives.
Future research could fruitfully explore:
Coordination Chemistry: A systematic investigation into the coordination behavior of this compound with a wider range of transition metals could reveal novel complexes with interesting catalytic or material properties. researchgate.net
Biological Screening: Comprehensive screening of this compound and its derivatives for various biological activities could uncover new therapeutic potentials, an area that has been fruitful for the broader semicarbazone class. ajchem-b.com
Materials Science: The incorporation of the this compound moiety into polymers or porous aromatic frameworks could lead to new materials with tailored properties for applications such as selective adsorption or sensing. acs.org
Reaction Kinetics: Detailed studies on the kinetics and mechanisms of reactions involving this compound could provide deeper insights into its reactivity and optimize its use in organic synthesis. researchgate.net
The existing research on related compounds provides a strong foundation, yet the unique characteristics of this compound suggest that dedicated investigation into these areas could yield significant new findings.
Compound Information
| Compound Name | Formula | Molecular Weight | CAS Registry Number |
| This compound | C13H13N3O | 227.2618 | 621-12-5 |
| 4,4-Diphenylsemicarbazide | C13H12N4O | Not explicitly found | QA7TGP7XIR (UNII) |
| Acetone Semicarbazone | (CH3)2C=NNHC(=O)NH2 | Not explicitly found | Not explicitly found |
| Diphenylguanidine | Not explicitly found | Not explicitly found | Not explicitly found |
| Nitrofurazone | Not explicitly found | Not explicitly found | Not explicitly found |
| Semicarbazide | H2NNHCONH2 | Not explicitly found | Not explicitly found |
Structure
3D Structure
Properties
IUPAC Name |
1-anilino-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZNUMYERKSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NNC2=CC=CC=C2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060730 | |
| Record name | N,2-Diphenylhydrazinecarboxamide | |
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Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-12-5 | |
| Record name | N,2-Diphenylhydrazinecarboxamide | |
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| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |
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| Record name | 1,4-Diphenylsemicarbazide | |
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| Record name | Hydrazinecarboxamide, N,2-diphenyl- | |
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| Record name | N,2-Diphenylhydrazinecarboxamide | |
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| Record name | 1,4-Diphenylsemicarbazide | |
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| Record name | 1,4-Diphenylsemicarbazide | |
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Synthetic Methodologies and Functionalization Strategies for 1,4 Diphenylsemicarbazide
Established Synthetic Pathways to 1,4-Diphenylsemicarbazide
Traditional methods for constructing the this compound scaffold have long relied on foundational reactions in organic chemistry. These pathways are characterized by their reliability and straightforward application of well-understood reaction mechanisms.
Condensation Reactions Utilizing Phenylhydrazine (B124118) and Isocyanates
The most direct and conventional method for synthesizing this compound is the condensation reaction between phenylhydrazine and phenyl isocyanate. niscpr.res.insigmaaldrich.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the electrophilic carbonyl carbon of phenyl isocyanate. The process is typically carried out in a dry, inert solvent such as toluene (B28343) to prevent unwanted side reactions of the highly reactive isocyanate with water. niscpr.res.in This approach is a classic example of addition chemistry to a heterocumulene system.
The reaction proceeds as follows: C₆H₅NHNH₂ (Phenylhydrazine) + C₆H₅NCO (Phenyl Isocyanate) → C₆H₅NHNHCONH C₆H₅ (this compound)
This method is widely utilized for creating a variety of substituted 1,4-diphenylsemicarbazides by simply starting with appropriately substituted phenylhydrazines. niscpr.res.in
Multi-step Synthetic Sequences for Semicarbazide (B1199961) Scaffold Formation
Multi-step syntheses provide an alternative route to the semicarbazide scaffold, often allowing for greater control and the introduction of diverse functionalities. These sequences typically involve the formation and isolation of an intermediate, such as a carbamate (B1207046), which is then converted to the final semicarbazide product.
One such pathway begins with the reaction of an amine with ethyl chloroformate to form a carbamate intermediate. thieme-connect.com This carbamate is then reacted with a hydrazine (B178648) derivative to yield the semicarbazide. While this method is often employed in one-pot procedures, the discrete steps of forming the carbamate and then the semicarbazide represent a multi-step sequence at the molecular level. thieme-connect.comorganic-chemistry.org For the synthesis of this compound, this would involve reacting aniline (B41778) with a suitable chloroformate, followed by reaction with phenylhydrazine. Another approach involves the initial condensation between an amine and phenyl chloroformate to produce a phenyl carbamate, which is subsequently reacted with hydrazine under basic conditions. researchgate.net
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, sustainability, and the ability to generate diverse molecular libraries. These principles have been applied to the synthesis of semicarbazides, leading to the development of one-pot and catalytic methodologies.
One-Pot Synthesis Techniques for 4-Substituted Semicarbazides
A notable approach involves a two-step, one-pot process where an amine is first converted into a carbamate intermediate, which then reacts with hydrazine to form the 4-substituted semicarbazide. researchgate.netrsc.orgrsc.org In this method, reagents like bis(2,2,2-trifluoroethyl)carbonate or 2,2,2-trifluoroethyl chloroformate are used to activate the amine. researchgate.netrsc.org This technique has been successfully used to create a diverse library of 4-mono- and disubstituted semicarbazides in moderate to good yields and high purity. rsc.org
Another one-pot method involves the reaction of aniline derivatives with ethyl chloroformate to generate carbamates in situ, which are then transformed into semicarbazides by the addition of ethyl carbazate. thieme-connect.comorganic-chemistry.org This process avoids toxic reagents and significantly reduces solvent usage. organic-chemistry.org
| One-Pot Method | Reagents | Key Feature | Reference |
| Carbamate Formation/Hydrazinolysis | Amine, bis(2,2,2-trifluoroethyl)carbonate, Hydrazine | In situ carbamate formation followed by reaction with hydrazine. | researchgate.netrsc.org |
| Carbamate/Carbazate Condensation | Aniline, Ethyl Chloroformate, Ethyl Carbazate | Three-step sequence in a single vessel without isolating intermediates. | thieme-connect.comorganic-chemistry.org |
Catalytic Methodologies in Semicarbazide Synthesis
The use of catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. Various catalytic systems have been explored for semicarbazide synthesis. Research has shown that compounds such as zinc or cadmium salts (e.g., chloride, hydroxide, sulfate) and their ammine or ethylenediamine (B42938) complexes can effectively catalyze semicarbazide formation. google.com
Lanthanum(III) chloride (LaCl₃) combined with chloroacetic acid has been reported as an efficient and reusable catalytic system for the one-pot, multi-component synthesis of 1-substituted semicarbazides under solvent-free conditions. arabjchem.org This green chemistry approach offers advantages such as high yields, short reaction times, and easy work-up. arabjchem.org Interestingly, some highly efficient procedures for synthesizing related semicarbazones have been developed to proceed under catalyst-free conditions in aqueous methanol (B129727) at ambient temperatures, highlighting a move towards even more sustainable methods. hakon-art.com More recently, a direct addition reaction between aromatic azoarenes and N-substituted formamides has been described, utilizing an imidazole/DCP catalytic system to produce semicarbazides. rsc.org
| Catalytic System | Reactants | Conditions | Key Advantage | Reference |
| LaCl₃/ClCH₂COOH | Aromatic Aldehydes, 2-Naphthol, Semicarbazide | Solvent-free, elevated temperature | Reusable catalyst, high yields | arabjchem.org |
| Zinc/Cadmium Salts | Monochlorourea Sodium Salt, Ammonia | Aqueous | High yields, avoids hydrazine starting material | google.com |
| Imidazole/DCP | Aromatic Azoarenes, N-substituted Formamides | Not specified | Direct C-N bond formation | rsc.org |
| None | Aryl Aldehydes, Semicarbazide HCl | Aqueous Methanol, Ambient Temp. | Catalyst-free, environmentally friendly | hakon-art.com |
Derivatization and Functionalization of this compound
This compound is not only a synthetic target but also a versatile starting material for creating more complex molecules. Its structure contains reactive sites, such as the N-H protons, that can be targeted for further chemical modification.
A key example of its derivatization is through the Phospha-Mannich reaction. In this reaction, this compound undergoes condensation with phosphinic acid and formaldehyde (B43269) to create new Mannich base ligands, such as bis(this compound methyl) phosphinic acid. researchgate.net These resulting ligands are effective chelators for a variety of di- and trivalent metal ions, demonstrating how the functionalization of the semicarbazide scaffold can lead to materials with applications in coordination chemistry. researchgate.net
Furthermore, the core structure of this compound is a known pharmacophore, and its derivatization has been explored in the context of creating analogues with potential biological activity. dokumen.pub This includes the synthesis of fluorine-containing analogues to study structure-activity relationships. dokumen.pub The functionalization can also involve reactions at the nitrogen atoms to introduce new substituents, thereby modifying the electronic and steric properties of the molecule for various applications.
Synthesis of Mannich Base Derivatives from this compound
The Mannich reaction is a three-component organic reaction involving the aminoalkylation of an acidic proton located on a substrate, using formaldehyde and a primary or secondary amine. wikipedia.org The product of this condensation reaction is a β-amino carbonyl compound known as a Mannich base. wikipedia.org In the context of this compound, the hydrogen atom on the nitrogen at position 1 (N-1) is sufficiently acidic to participate in this reaction.
The general mechanism begins with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde. wikipedia.org The this compound then acts as the nucleophile, attacking the iminium ion to form the final Mannich base derivative. This reaction is a powerful tool for introducing a wide range of aminoalkyl substituents onto the semicarbazide core, often leading to compounds with significant biological potential, including antimicrobial and anticancer activities. researchgate.netasianpubs.orgsubmitjurnal.id
A specific example involves the synthesis of bis(this compound methyl) phosphinic acid. researchgate.net This compound is prepared through the condensation of this compound, formaldehyde, and phosphinic acid, illustrating a specialized Mannich-type reaction where phosphinic acid provides the central linkage. researchgate.net Such derivatives and their subsequent metal complexes are of interest for their potential biological activities. researchgate.net
Table 1: Synthesis of a Mannich Base Derivative from this compound
| Reactant 1 | Reactant 2 | Reactant 3 | Product Name |
| This compound | Formaldehyde | Phosphinic Acid | bis(this compound methyl) phosphinic acid researchgate.net |
Chemo-selective Derivatization for Analytical Applications
Chemo-selective derivatization involves modifying a molecule to enhance its utility as an analytical reagent. For semicarbazide derivatives, this often means introducing a functional group that can act as a chromophore or a chelating agent for the specific and sensitive detection of analytes, particularly metal ions.
While specific examples for this compound are not extensively documented, the strategy can be effectively illustrated with the closely related isomer, 4,4-diphenylsemicarbazide (B167327). This compound has been used to synthesize a highly effective reagent for the spectrophotometric determination of nickel(II). jst.go.jp In this process, 4,4-diphenylsemicarbazide is reacted with 2,2'-dipyridylglyoxal in a 2:1 molar ratio. jst.go.jp This condensation reaction forms a new, larger molecule, 2,2'-dipyridylglyoxal-bis(4,4-diphenylsemicarbazone) (PGDC). jst.go.jp
The resulting PGDC molecule is an excellent chelating agent. It reacts with nickel(II) ions to form a stable, water-insoluble complex with a distinct color. jst.go.jp This complex can be extracted into an organic solvent like chloroform (B151607) and its concentration determined by measuring its absorbance at a specific wavelength (420 nm) using a spectrophotometer. jst.go.jp This derivatization allows for the quantitative analysis of nickel(II) at very low concentrations. jst.go.jp
Table 2: Chemo-selective Derivatization for Analytical Application
| Parent Compound | Derivatizing Agent | Product (Analytical Reagent) | Analytical Application |
| 4,4-Diphenylsemicarbazide | 2,2'-Dipyridylglyoxal | 2,2'-Dipyridylglyoxal-bis(4,4-diphenylsemicarbazone) (PGDC) jst.go.jp | Spectrophotometric determination of Nickel(II) jst.go.jp |
Preparation of Functionalized Analogs for Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies involve the synthesis of a series of structurally related analogs where specific parts of the molecule are systematically modified. The biological activity of each analog is then tested to identify key structural features responsible for the desired effect. nih.govdovepress.com
For the this compound scaffold, an SAR study would involve preparing a library of derivatives with varied functional groups on the two phenyl rings. The goal is to probe the effects of electronic properties, steric bulk, and lipophilicity on a specific biological target. For example, one could introduce electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃, -CH₃) at different positions (ortho, meta, para) of the phenyl rings. nih.gov
After synthesis, these functionalized analogs would be screened for a particular biological activity, such as enzyme inhibition or antimicrobial efficacy. nih.govnih.gov For instance, in the development of neurolysin activators, the incorporation of fluorine or trifluoromethyl groups on a phenyl ring enhanced certain activity parameters, while methoxy (B1213986) substitution improved others. nih.gov By correlating the structural changes with the observed biological data, researchers can build a model that guides the design of more potent and selective compounds. nih.gov This systematic approach is crucial for optimizing lead compounds in drug discovery. nih.govnih.gov
Table 3: Hypothetical Design of Functionalized this compound Analogs for an SAR Study
| Parent Compound | Position of Substitution | Type of Substituent | Rationale for SAR Study |
| This compound | Phenyl Ring (para-position) | -Cl (Electron-withdrawing) | Evaluate the effect of halogen bonding and reduced electron density. |
| This compound | Phenyl Ring (para-position) | -OCH₃ (Electron-donating) | Assess the impact of increased electron density and hydrogen bond accepting capability. nih.gov |
| This compound | Phenyl Ring (meta-position) | -CF₃ (Strongly electron-withdrawing) | Determine the influence of a lipophilic, electron-poor group on activity and metabolic stability. nih.gov |
| This compound | Phenyl Ring (ortho-position) | -CH₃ (Electron-donating, Steric bulk) | Investigate steric hindrance effects near the semicarbazide core. |
Chemical Reactivity and Reaction Mechanism Elucidation of 1,4 Diphenylsemicarbazide
Fundamental Chemical Transformations
The structure of 1,4-diphenylsemicarbazide, featuring multiple nitrogen atoms and a carbonyl group, provides several sites for chemical reactions. These transformations are central to its utility in synthesis and analytical chemistry.
Reactivity at Nitrogen and Carbonyl Centers
The reactivity of this compound is characterized by the nucleophilic nature of its nitrogen atoms and the electrophilic character of its carbonyl carbon. The terminal nitrogen atom (N-1) of the hydrazine (B178648) moiety is generally the most nucleophilic and reactive site. libretexts.orgmsu.edu The nitrogen atoms adjacent to the carbonyl group and the phenyl ring are less reactive due to the delocalization of their lone pairs of electrons through resonance, similar to the nitrogens in an amide. libretexts.org
A significant reaction involving the nitrogen centers is the formation of Mannich bases. For instance, this compound undergoes condensation with formaldehyde (B43269) and phosphinic acid to synthesize bis(this compound methyl) phosphinic acid. scispace.comresearchgate.net This reaction is a classic example of aminoalkylation, where the active hydrogen on a nitrogen atom reacts with an aldehyde and a compound containing an acidic proton. researchgate.net
Furthermore, the terminal amino group can react with aldehydes and ketones in a nucleophilic addition-elimination sequence to form semicarbazones, although these are less common than derivatives from unsubstituted semicarbazide (B1199961). This reaction involves the nucleophilic attack of the terminal nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N double bond. libretexts.org
The carbonyl group itself can participate in reactions, though it is less reactive than a typical ketone due to the adjacent nitrogen atoms. It can be involved in cyclization reactions under specific conditions. For example, acid-catalyzed intramolecular cyclization of certain 1,4-disubstituted semicarbazides has been reported. researchgate.net
Oxidative and Reductive Processes Involving the Semicarbazide Moiety
The semicarbazide moiety can be susceptible to both oxidation and reduction. The hydrazine portion of the molecule is a potential site for oxidation. While specific studies on the comprehensive oxidation of this compound are not extensively detailed in the provided literature, related semicarbazides undergo oxidation. For example, the oxidation of semicarbazide by the single-electron oxidant hexachloroiridate(IV) ([IrCl6]²⁻) has been studied, indicating the susceptibility of the semicarbazide functional group to redox reactions. researchgate.net
In an analytical context, this compound has been used in the spectrophotometric determination of certain substances, a process that can involve redox chemistry. researchgate.net For instance, it has been used as a reagent in a method based on the catalytic effect on the oxidation of rhodamine B by potassium bromate. researchgate.net In another application, it was noted as an inhibitor of spore formation in fungi, a biological process that involves complex metabolic and respiratory pathways, including glycolate (B3277807) oxidation. apsnet.org
Reduction of the semicarbazide group is also chemically feasible. The carbonyl group can be reduced, and under more forceful conditions, the N-N bond could be cleaved, similar to the reduction of other hydrazine derivatives. masterorganicchemistry.com
Detailed Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic applications. This involves kinetic studies to determine reaction rates and computational or experimental elucidation of reaction pathways.
Kinetic Studies and Rate Law Determination for Semicarbazide-Related Reactions
Data derived from a study on semicarbazide, providing a model for related kinetic analyses. researchgate.net
Such kinetic studies are essential for building and validating multi-step kinetic models that include the formation and subsequent reactions of reactive intermediates. researchgate.net The rate of reaction is often monitored by spectrophotometrically following the change in absorbance of a reactant or product over time. researchgate.netresearchgate.net
Elucidation of Reaction Pathways and Transition States
The elucidation of reaction pathways involves identifying intermediates and the transition states that connect them. For many reactions of this compound, mechanisms can be inferred from the behavior of similar functional groups.
The mechanism of imine-like formation (e.g., semicarbazone formation) with carbonyl compounds is a well-understood, multi-step process: libretexts.org
Nucleophilic Addition: The terminal nucleophilic nitrogen of the semicarbazide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral tetrahedral intermediate called a carbinolamine.
Protonation of Oxygen: The carbinolamine's hydroxyl group is protonated by an acid catalyst, converting it into a good leaving group (water).
Elimination of Water: The lone pair of electrons on the adjacent nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.
Deprotonation: A base (often the solvent) removes a proton from the nitrogen to yield the final neutral semicarbazone product.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways and calculating the energies of intermediates and transition states. researchgate.net While specific DFT studies on this compound were not found in the search results, such studies on related systems show that reaction pathways can be complex, sometimes involving trifurcation points from second-order saddle regions instead of traditional transition states. researchgate.netrsc.org
Influence of Reaction Conditions on Mechanistic Outcomes
Reaction conditions such as pH, solvent, and temperature have a profound influence on the mechanism and outcome of reactions involving this compound. msu.edu
pH: The pH of the reaction medium is particularly critical for reactions with carbonyl compounds. The rate of semicarbazone formation is typically maximal at a weakly acidic pH of around 5. msu.edu At high pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. libretexts.orgmsu.edu At very low pH, the nucleophilic nitrogen of the semicarbazide becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step. libretexts.org
Solvent: The choice of solvent can affect reaction rates and equilibria. Polar protic solvents can solvate ions and participate in proton transfer steps, while aprotic solvents may favor different pathways. The dielectric constant of the medium can also influence the rate of reactions involving charged or polar species. scispace.com
Temperature and Pressure: Temperature affects reaction rates according to the Arrhenius equation, with higher temperatures generally leading to faster reactions. In some cases, temperature can also influence the product distribution if multiple reaction pathways with different activation energies are available. physchemres.org External pressure can also alter reaction kinetics and equilibria by influencing the volume of the transition state. rsc.org
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Formaldehyde |
| Phosphinic acid |
| bis(this compound methyl) phosphinic acid |
| Hexachloroiridate(IV) |
| Rhodamine B |
| Potassium bromate |
| Dichlorvos |
| Glycolic acid |
Coordination Chemistry of 1,4 Diphenylsemicarbazide As a Ligand
Ligand Design and Coordination Modes
The structure of 1,4-diphenylsemicarbazide features several potential donor atoms, making it an interesting candidate for ligand design in coordination chemistry. The presence of phenyl groups at both the N-1 and N-4 positions introduces significant steric and electronic effects that would influence its binding to metal centers.
Chelation Behavior and Donor Atom Preferences of this compound
This compound possesses three potential donor sites: the carbonyl oxygen atom, the hydrazinic nitrogen atom at the 2-position, and the anilinic nitrogen atom at the 1-position. The nitrogen at the 4-position is part of an amide linkage and is generally considered a poor coordinator.
Due to the arrangement of these atoms, the most probable mode of coordination is bidentate chelation. This typically involves the carbonyl oxygen and one of the adjacent nitrogen atoms. Coordination through the carbonyl oxygen and the nitrogen at the 1-position would form a stable five-membered chelate ring, a common and favored arrangement in coordination complexes. This O,N-donor set allows the ligand to act as a chelating agent, which generally forms more stable complexes than monodentate ligands. libretexts.org
The donor preferences would be guided by the Hard and Soft Acids and Bases (HSAB) principle. The carbonyl oxygen is a "hard" donor, while the nitrogen atoms are borderline. This suggests that this compound would preferentially coordinate to hard or borderline metal ions such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The large phenyl groups on the molecule are expected to introduce steric hindrance, which could influence the geometry of the resulting metal complexes and potentially limit the number of ligands that can coordinate to a single metal center.
Polydentate Ligand Systems Derived from this compound (e.g., Mannich Bases)
To enhance the coordination capability and create more complex structures, this compound can serve as a scaffold for synthesizing polydentate ligands. quora.comrsc.org One common method to achieve this is through the Mannich reaction. Mannich bases are formed by the aminoalkylation of an acidic proton located on a substrate. In this compound, the N-H proton at the 2-position is sufficiently acidic to participate in such a reaction.
A typical Mannich reaction would involve reacting this compound with formaldehyde (B43269) and a primary or secondary amine. This process would attach an aminomethyl group to the N-2 position, introducing additional donor atoms and converting the original bidentate ligand into a tridentate or potentially higher-denticity system. The specific properties of the resulting polydentate ligand would depend on the amine used in the synthesis. This versatility allows for the rational design of ligands tailored for specific metal ions or applications. youtube.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with a ligand like this compound would likely follow established procedures for other N,O-donor ligands. Characterization would then rely on a suite of spectroscopic and analytical techniques to confirm the structure and properties of the new compounds.
Complexation with Transition Metal Ions (e.g., Cr(III), Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Hg(II))
The synthesis of transition metal complexes with this compound would typically involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a suitable solvent. semanticscholar.org Stoichiometric amounts of the ligand and the metal salt would be dissolved in a solvent such as ethanol, methanol (B129727), or a mixture including DMF or DMSO to ensure solubility. The reaction mixture would likely be heated under reflux to facilitate complex formation. The resulting solid complex could then be isolated by filtration, washed with the solvent to remove unreacted starting materials, and dried. The metal-to-ligand ratio in the resulting complexes (e.g., 1:1 or 1:2) would depend on the coordination number of the metal ion and the steric bulk of the ligand.
Spectroscopic Characterization of Coordination Compounds (FT-IR, UV-Vis, NMR, Mass Spectrometry)
Spectroscopic methods are essential for elucidating the structure of coordination compounds and confirming the binding of the ligand to the metal center. nih.gov
FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. A key indicator would be a shift in the C=O stretching frequency (ν(C=O)) to a lower wavenumber in the complex's spectrum compared to the free ligand, which confirms the coordination of the carbonyl oxygen to the metal ion. researchgate.net Additionally, changes in the N-H stretching bands and the appearance of new, low-frequency bands corresponding to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations would further support the formation of the complex. researchgate.net
UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the geometry around the metal ion. For transition metal complexes with unpaired d-electrons, the spectra would exhibit d-d transition bands. The position and intensity of these bands are characteristic of the coordination environment (e.g., octahedral or tetrahedral). uobaghdad.edu.iq Ligand-to-metal or metal-to-ligand charge transfer bands might also be observed.
NMR Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. In the ¹H NMR spectrum, the signal for the N-H proton would be expected to shift upon coordination. researchgate.net In the ¹³C NMR spectrum, the resonance of the carbonyl carbon would also be affected by its interaction with the metal center.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex. The observation of the molecular ion peak in the mass spectrum helps to confirm the proposed stoichiometry of the synthesized complex. researchgate.net
Elemental Analysis and Conductometric Studies of Metal Complexes
To further confirm the composition and nature of the complexes, elemental analysis and conductometric studies are routinely performed.
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimental values are compared with the calculated values for the proposed formula to verify the stoichiometry and purity of the compound. uobaghdad.edu.iq
| Analysis | Description |
| Elemental Analysis (CHN) | Determines the mass percentages of Carbon, Hydrogen, and Nitrogen. The experimental results are matched with theoretical calculations to confirm the empirical formula of the metal complex. |
| Metal Content Analysis | Often determined by techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to confirm the percentage of the metal in the complex. |
Conductometric Studies: Molar conductivity measurements are carried out by dissolving the metal complex in a suitable solvent like DMF or DMSO. The measured conductivity value indicates whether the complex is an electrolyte or a non-electrolyte. This helps to determine if anions from the metal salt (e.g., Cl⁻) are coordinated directly to the metal ion or are present as counter-ions outside the coordination sphere. semanticscholar.org
| Molar Conductance (Λm) in DMF/DMSO | Nature of Complex |
| Low values | Non-electrolyte (anions are inside the coordination sphere) |
| High values indicative of 1:1, 1:2, etc., electrolytes | Electrolyte (anions are outside the coordination sphere) |
Structural Analysis of Coordination Compounds
The structural elucidation of coordination compounds involving this compound is crucial for understanding their chemical properties and potential applications. Various analytical techniques are employed to determine the solid-state geometry and coordination environment of the central metal ion.
For instance, X-ray crystallography has been used to reveal the distorted tetrahedral geometry of nickel(II) complexes with 1,4-diphenyl substituted S-methylisothiosemicarbazides. nih.gov The technique has also been instrumental in characterizing the crystal structures of various other transition metal complexes with semicarbazone and thiosemicarbazone ligands, confirming their coordination modes and molecular structures. researchgate.netnih.gov The data obtained from X-ray diffraction studies are fundamental for establishing structure-activity relationships, particularly in the design of bioactive compounds. nih.gov
Powder X-ray diffraction (PXRD) is another valuable tool, often used to confirm the phase purity of a synthesized complex or to identify its crystalline nature. researchgate.netisca.me Studies on transition metal complexes of thiosemicarbazone derivatives have utilized PXRD to determine the crystal system (e.g., monoclinic, triclinic) and to distinguish between crystalline and amorphous materials. isca.mepurkh.com
The coordination number of the central metal ion in a complex dictates its geometry. youtube.comuni-siegen.de For transition metal complexes of this compound and related ligands, several common coordination geometries are observed. libretexts.org
Octahedral: This geometry is common for complexes with a coordination number of six. libretexts.org In an octahedral arrangement, the six donor atoms of the ligands are positioned at the vertices of an octahedron around the central metal ion. libretexts.org Spectroscopic and magnetic studies of various semicarbazone complexes have suggested octahedral geometries for metals like Mn(II), Co(II), and Ni(II). revistabionatura.com
Square Planar: Typically observed for d⁸ metal ions like Ni(II) and Pd(II), this geometry involves the central metal ion being surrounded by four ligands in the same plane. nih.govlibretexts.org X-ray crystallographic studies have confirmed a distorted square planar geometry for certain Ni(II) complexes of thiosemicarbazone derivatives. nih.gov The reaction of 1-phenyl substituted S-methylisothiosemicarbazides with Ni(OAc)₂·4H₂O has been shown to yield square planar complexes. nih.gov
Tetrahedral: This geometry is also associated with a coordination number of four, where the four ligand donor atoms are arranged at the corners of a tetrahedron around the metal ion. libretexts.org 1,4-diphenyl substituted S-methylisothiosemicarbazide complexes with Ni(II) have been found to adopt a distorted tetrahedral geometry. nih.gov
The specific geometry adopted by a complex is influenced by factors such as the nature of the metal ion, its oxidation state, and the steric and electronic properties of the this compound ligand.
Functional Applications of this compound Metal Complexes
Metal complexes of semicarbazones, including those derived from this compound, have garnered significant interest due to their diverse functional applications, which stem from the synergistic effect of the metal ion and the organic ligand. nih.gov
Transition metal complexes containing semicarbazone and thiosemicarbazone ligands have emerged as effective catalysts in various organic transformations. nih.govmdpi.com These complexes are particularly noted for their activity in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. mdpi.com
The catalytic potential of these complexes is often attributed to the ability of the ligand to stabilize the metal center in different oxidation states during the catalytic cycle. mdpi.com For example, palladium(II) complexes with thiosemicarbazone ligands have been investigated as catalysts in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. nih.gov The coordination environment provided by the semicarbazide (B1199961) ligand can influence the efficiency and selectivity of the catalytic process.
The field of bioinorganic chemistry explores the role of metals in biological systems and the development of metal-based therapeutic and diagnostic agents. nih.govmdpi.com Metal complexes of semicarbazones often exhibit enhanced biological activity compared to the free ligands. revistabionatura.comresearchgate.net This enhancement is generally explained by chelation theory, which suggests that the coordination of the metal ion to the ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across biological membranes.
These complexes have shown a wide range of biological activities, including:
Antimicrobial and Antifungal Activity: Many semicarbazone metal complexes have demonstrated significant efficacy against various strains of bacteria and fungi. revistabionatura.commdpi.commdpi.com Studies have shown that the coordinated metal ion can be crucial for the antimicrobial action, with complexes of copper, zinc, and other transition metals showing promising results. revistabionatura.commdpi.com
Anticancer Activity: The potential of metal complexes as anticancer agents is an active area of research. nih.govnih.gov Semicarbazone and thiosemicarbazone complexes have been reported to exhibit cytotoxic effects against various cancer cell lines. nih.gov The mechanism of action is often related to their ability to interact with DNA or inhibit enzymes that are crucial for cancer cell proliferation. mdpi.com
Enzyme Inhibition: The specific coordination geometries and electronic properties of these metal complexes make them suitable candidates for enzyme inhibitors. mdpi.com By binding to the active site of an enzyme, they can modulate its activity, which is a key strategy in drug design.
Interactive Data Tables
Table 1: Coordination Geometries of Selected Semicarbazone and Thiosemicarbazone Metal Complexes
| Metal Ion | Ligand Type | Coordination Geometry | Reference |
| Ni(II) | 1,4-diphenyl substituted S-methylisothiosemicarbazide | Distorted Tetrahedral | nih.gov |
| Ni(II) | 1-phenyl substituted S-methylisothiosemicarbazide | Square Planar | nih.gov |
| Ni(II) | Thiosemicarbazone derivative | Distorted Square Planar | nih.gov |
| Mn(II) | Semicarbazone | Octahedral | revistabionatura.com |
| Co(II) | Semicarbazone | Octahedral | revistabionatura.com |
| Pd(II) | Thiosemicarbazone | Square Planar | researchgate.net |
Table 2: Biological Applications of Semicarbazone Metal Complexes
| Application Area | Metal Ions Investigated | Key Findings | References |
| Antibacterial | Cu(II), Zn(II), Mn(II), Co(II) | Enhanced activity compared to free ligand. | revistabionatura.com, mdpi.com |
| Antifungal | Cu(II), Zn(II), Mn(II), Co(II) | Effective against various fungal strains. | revistabionatura.com, mdpi.com |
| Anticancer | Cu(II), Ni(II), Co(II), Zn(II) | Cytotoxic effects against cancer cell lines. | nih.gov |
Biological Activities and Structure Activity Relationship Sar Studies
Antimicrobial Efficacy Investigations
Semicarbazide (B1199961) derivatives have been a focal point of antimicrobial research, showing efficacy against a range of fungal and bacterial pathogens.
Research has demonstrated the potential of 1,4-diphenylsemicarbazide to interfere with the fungal life cycle. In studies on Alternaria solani, the causative agent of early blight in plants, this compound was shown to inhibit the formation of spores at sublethal concentrations. This suggests a selective action against the reproductive processes of the fungus. The compound was noted as one of the more active inhibitors of glycolate-glyoxylate metabolism tested in the study.
| Compound | ED50 for Stalk Formation (mM) | ED50 for Conidial Formation (mM) | Selectivity Index (Stalk/Conidia) |
| This compound | >4.40 | >4.40 | <0.04 |
Data derived from studies on Alternaria solani.
The semicarbazide framework is integral to many compounds investigated for antibacterial properties. Studies have shown that these derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.gov
Antibacterial Properties: Hydroxy semicarbazone derivatives have demonstrated notable activity, particularly against Gram-negative strains. For instance, certain derivatives of substituted diaryl ketones and acetophenones have shown high bioactivity. The presence of hydrophilic substituents on these molecules is suggested to be a key factor in their efficacy against Gram-negative bacteria, possibly by facilitating passage through porin channels in the bacterial cell wall. nih.gov In one study, a semicarbazide derivative containing a 4-bromophenyl moiety was identified as the most active compound against Enterococcus faecalis, with a Minimum Inhibitory Concentration (MIC) value of 3.91 µg/mL.
| Compound Class | Most Active Derivative Example | Target Bacteria | MIC Value (µg/mL) |
| Semicarbazides | Semicarbazide with 4-bromophenyl moiety | Enterococcus faecalis | 3.91 |
| Hydroxy Semicarbazones | 2-carboxy substituted benzophenone (B1666685) derivative | E. coli | 31.25 |
| Hydroxy Semicarbazones | 2-carboxy substituted benzophenone derivative | P. aeruginosa | 62.5 |
Structure-activity relationship (SAR) studies on related thiosemicarbazides suggest that the geometry of the molecule, particularly at the N4-terminus of the semicarbazide skeleton, is a critical determinant of antibacterial activity.
Antitubercular Properties: Semicarbazide and its related thiosemicarbazide (B42300) derivatives have been recognized for their potential as antitubercular agents. nih.gov Research into imidazole-thiosemicarbazide derivatives has shown their ability to penetrate human macrophages infected with Mycobacterium tuberculosis (Mtb) and significantly inhibit the intracellular growth of the bacteria. Furthermore, these compounds were observed to suppress the formation of Mtb biofilms, which are known to contribute to drug tolerance.
Antiparasitic and Insecticidal Applications
The biological activity of semicarbazide derivatives extends to potential applications in controlling various parasites.
A review of available scientific literature did not yield specific studies concerning the insecticidal activity of this compound or its direct derivatives against the larvae of Musca domestica nebulo. Research on the control of this housefly subspecies has primarily focused on other chemical classes, such as botanical extracts, commercial insecticides like pyrethroids, and various biopesticides. benthamopen.comnih.govmdpi.com
While information on broader arthropocidal activity is limited, preliminary studies have highlighted the nematicidal potential of certain semicarbazide derivatives. A series of novel thiosemicarbazides were synthesized and evaluated for their in vitro anthelmintic activity, which includes effects against nematodes. nih.gov
The results indicated that several of the synthesized compounds were highly active. Specifically, two compounds demonstrated complete mortality against the nematode Rhabditis sp. at the tested concentrations. nih.gov
4-Phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide
4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide
These findings suggest that the thiosemicarbazide scaffold is a promising starting point for the development of new anthelmintic and nematicidal agents. nih.gov
Pharmacological and Therapeutic Research
Beyond antimicrobial and antiparasitic effects, the semicarbazide structure is a versatile scaffold for compounds with a wide range of other pharmacological activities. Research has shown that various derivatives exhibit potential as:
Anticancer agents: Semicarbazone derivatives have been shown to possess cytotoxic effects against several cancer cell lines. wisdomlib.org Studies have explored their ability to inhibit tumor growth and improve survival rates in cancer models. wisdomlib.orgresearchgate.net
Antioxidant agents: The antioxidant potential of semicarbazide and thiosemicarbazide derivatives has been investigated through various assays, including DPPH free radical scavenging and ferric ion reducing activities. researchgate.net
Anticonvulsant agents: Certain aryl semicarbazides have displayed notable anticonvulsant activity in research models. researchgate.net
Anti-inflammatory and Analgesic agents: Derivatives such as acetophenone (B1666503) and benzophenone semicarbazones have demonstrated significant anti-inflammatory effects in animal models. wisdomlib.org This suggests potential applications in treating conditions associated with pain and inflammation. nih.govwisdomlib.org
Antiviral agents: The broad biological profile of semicarbazide derivatives also includes antiviral activity. nih.gov
This wide spectrum of biological activities underscores the importance of the semicarbazide core in medicinal chemistry and drug discovery efforts. nih.govwisdomlib.org
Anticancer and Antitumor Potential
Semicarbazide and its related thiosemicarbazide derivatives have demonstrated notable potential as anticancer agents. mdpi.com Research has shown that these compounds exhibit activity against various cancer cell lines. mdpi.comresearchgate.net For instance, certain 4-(4-chlorophenyl)thiosemicarbazides displayed significant anticancer activity against MCF-7 breast cancer cells. mdpi.com
The structure of these compounds plays a crucial role in their cytotoxic efficacy. Studies on chlorophenyl-containing thiosemicarbazides indicated that both the position and the number of chlorine atoms on the phenyl ring substantially affect the biological activity. mdpi.com An increase in the number of chlorine atoms in the chlorophenyl moiety was associated with a higher level of toxicity against cancer cells. mdpi.com Specifically, thiosemicarbazide derivatives have shown promising activity against the LNCaP prostate cancer cell line and G-361 melanoma cells. mdpi.comresearchgate.net The thiadiazole ring, a component of some related structures, is also found in the skeleton of many pharmaceutical compounds with anticancer effects. nih.gov
| Compound Class | Cancer Cell Line | Key Findings | Reference |
|---|---|---|---|
| Thiosemicarbazides | LNCaP (Prostate) | Showed promising activity; compound AB2 had an IC50 of 108.14 μM. | mdpi.comresearchgate.net |
| Chlorophenyl-containing thiosemicarbazides | G-361 (Melanoma) | Demonstrated notable antitumor efficacy. | mdpi.com |
| 4-(4-chlorophenyl)thiosemicarbazides | MCF-7 (Breast) | Displayed significant anticancer activity. | mdpi.com |
| Thiadiazole-containing compounds | MCF-7 (Breast) | A novel Schiff base compound blocked the proliferation of cancer cells. | nih.gov |
Anti-inflammatory and Analgesic Effects
Semicarbazide derivatives have been investigated for their anti-inflammatory and analgesic (pain-relieving) properties. nih.govmdpi.com Certain 4-phenyl thiosemicarbazide derivatives have been evaluated as potential anti-inflammatory agents, with research aiming to identify compounds with fewer side effects than conventional non-steroidal anti-inflammatory drugs (NSAIDs). wisdomlib.orgwisdomlib.org
In studies involving animal models, 4-aryl-1-diphenylacetylthiosemicarbazides were found to exhibit strong antinociceptive activity. nih.gov The most potent analgesic agent identified in one study was 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide, with its activity suggested to be connected to the opioid system. nih.gov Diphenyl diselenide, a related organoselenium compound, also produced dose-dependent antinociceptive effects in various pain models, including the acetic acid-induced writhing test and the formalin test. researchgate.net
| Compound/Derivative | Activity Type | Observed Effect/Mechanism | Reference |
|---|---|---|---|
| 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide | Analgesic (Antinociceptive) | Identified as a potent analgesic agent; activity linked to the opioid system. | nih.gov |
| 4-phenyl thiosemicarbazide derivatives | Anti-inflammatory | Evaluated for inhibition of COX-1 and COX-2 enzymes. | wisdomlib.orgwisdomlib.org |
| Diphenyl diselenide | Analgesic & Anti-inflammatory | Demonstrated dose-dependent antinociception in multiple animal models. | researchgate.net |
Anticonvulsant, Antidiabetic, and Antiviral Studies
The versatile semicarbazide scaffold has been explored for a range of other therapeutic applications.
Anticonvulsant: Semicarbazides, particularly those with aryl substitutions, have been studied as anticonvulsant agents. nih.gov A series of 4-phenylsemicarbazides demonstrated anticonvulsant activity in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazol seizure threshold (scPTZ) tests in mice. nih.gov Further research into 4-sulphamoylphenyl semicarbazone derivatives also showed significant protection in MES and subcutaneous strychnine (B123637) screens, with some compounds exhibiting activity greater than the clinical drug sodium valproate. nih.gov
Antidiabetic: Certain derivatives have shown potential as antidiabetic agents. nih.gov For example, an oxovanadium(IV) complex with a thiosemicarbazidato ligand was found to have insulinomimetic effects and the potential to regenerate pancreatic B cells in diabetic rats. nih.gov The administration of this complex to diabetic rats helped reduce blood glucose levels. nih.gov Other research suggests that some compounds may exert their antidiabetic effect by inhibiting enzymes like maltase-glucoamylase, which is involved in carbohydrate digestion and glucose absorption. jchemlett.com
Antiviral: The antiviral properties of semicarbazide and thiosemicarbazide derivatives have also been reported. nih.govsemanticscholar.org Computer-based (in silico) predictions for N-(β-D-galactopyranosyl)-thiosemicarbazide compounds indicated a high probability of antiviral activity, specifically against influenza. semanticscholar.org While not a direct derivative, the related diphenylurea chemical class has been identified as having broad-spectrum antiviral activity against several viruses, including SARS-CoV-2 and dengue virus. nih.gov
Mechanistic Insights into Biological Action
Understanding the mechanisms through which this compound and its analogs exert their biological effects is crucial for their development as therapeutic agents.
Cellular and Molecular Targets of Action
The diverse biological activities of semicarbazide derivatives are attributable to their interaction with various cellular and molecular targets.
Anticancer Action: For their anticancer effects, topoisomerase IIα has been proposed as a potential molecular target for certain thiosemicarbazide derivatives. mdpi.comresearchgate.net Molecular docking studies have supported this hypothesis, suggesting that these compounds may interfere with DNA replication and cell division in cancer cells. researchgate.net
Anti-inflammatory Action: The anti-inflammatory mechanism for some 4-phenyl thiosemicarbazide derivatives is believed to involve the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. wisdomlib.orgwisdomlib.org These enzymes are key to the inflammatory pathway, and their inhibition reduces the production of pro-inflammatory prostaglandins.
Antidiabetic Action: The insulinomimetic effects of an oxovanadium(IV) complex of a thiosemicarbazidato derivative suggest a mechanism involving the regeneration of pancreatic B cells. nih.gov Another potential target for antidiabetic activity is the maltase-glucoamylase enzyme; its inhibition would delay the breakdown of carbohydrates into glucose, thereby helping to manage blood sugar levels. jchemlett.com
Interactions with Specific Physiological Systems
Central Nervous System (CNS): Pharmacological investigations have shown that both semicarbazide and thiosemicarbazide derivatives can exert a significant influence on the central nervous system. nih.gov This interaction is the basis for their observed anticonvulsant and analgesic activities. nih.govnih.gov For example, the analgesic effect of certain 1-diphenylacetyl-4-arylthiosemicarbazides is linked to the opioid system within the CNS. nih.gov Additionally, some semicarbazide derivatives have demonstrated anti-serotonergic effects, indicating an interaction with the serotonin (B10506) neurotransmitter system. nih.gov
Thyroid Gland: Studies have indicated that semicarbazide can impact the endocrine system, specifically the thyroid gland. nih.gov Research on Japanese flounder exposed to semicarbazide revealed thyroid-disrupting effects. nih.gov The compound was shown to significantly increase whole-body levels of thyroid hormones (T3 and T4) and affect the transcription of genes involved in the hypothalamic-pituitary-thyroid (HPT) axis. nih.gov This suggests that semicarbazide can interfere with the normal regulation of thyroid hormone synthesis and metabolism. nih.gov
Analytical Chemistry Applications of 1,4 Diphenylsemicarbazide
Reagent in Spectrophotometric Determination Methods
Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and reliability. 1,4-Diphenylsemicarbazide plays a crucial role as a chromogenic reagent in the development of spectrophotometric methods for the determination of various analytes.
This compound is instrumental in the development of colorimetric assays for the quantification of specific environmental and industrial contaminants. Notable examples include its application in the determination of the organophosphorus insecticide Dichlorvos and hexavalent chromium (Cr(VI)).
A sensitive spectrophotometric method for the determination of Dichlorvos involves its alkaline hydrolysis to produce dichloroacetaldehyde. This intermediate then undergoes a coupling reaction with this compound in an alkaline medium to form a wine-red colored dye. sdiarticle4.com The resulting chromophore exhibits maximum absorbance at a specific wavelength, allowing for the quantitative determination of Dichlorvos in various samples, including environmental and agricultural matrices. sdiarticle4.com
Similarly, this compound (often referred to as diphenylcarbazide in this context) is the key reagent in the standard method for the determination of Cr(VI). In an acidic medium, Cr(VI) oxidizes this compound to 1,5-diphenylcarbazone, which then forms a stable, intensely colored magenta complex with the resulting Cr(III) ions. tcichemicals.comnih.gov This reaction is highly selective for Cr(VI) and forms the basis of a widely accepted spectrophotometric method for its determination in water and wastewater samples. tcichemicals.commdpi.com The color development is rapid and the absorbance of the complex, typically measured around 540 nm, is directly proportional to the concentration of Cr(VI). tcichemicals.comnih.gov
Table 1: Spectrophotometric Determination of Analytes using this compound
| Analyte | Reaction Principle | Wavelength (λmax) | Medium |
|---|---|---|---|
| Dichlorvos | Alkaline hydrolysis followed by coupling with this compound | 490 nm | Alkaline |
| Cr(VI) | Oxidation of this compound and complexation with Cr(III) | 540 nm | Acidic |
The development of robust and reliable spectrophotometric methods necessitates the careful optimization of various reaction parameters and subsequent validation of the analytical procedure. For the determination of Dichlorvos using this compound, key parameters that are typically optimized include the concentration of the alkali for hydrolysis, the amount of this compound, the reaction time, and the pH of the final solution. Validation of the method involves establishing the linearity of the calibration curve over a specific concentration range, determining the molar absorptivity and Sandell's sensitivity, and assessing the precision and accuracy of the method. sdiarticle4.com For instance, a developed method for Dichlorvos demonstrated linearity in the range of 0.18–1.36 ppm with a molar absorptivity of 2.9 × 10⁵ L mol⁻¹ cm⁻¹. sdiarticle4.com
Similarly, for the determination of Cr(VI), optimization involves controlling the pH of the solution, the concentration of this compound, and the reaction time to ensure complete color development. nih.gov Validation of the Cr(VI) method includes establishing the linear working range, limit of detection (LOD), and limit of quantification (LOQ), as well as evaluating the method's precision and accuracy through replicate measurements and recovery studies. researchgate.netepa.gov The method is known for its high sensitivity, with detection limits in the low µg/L range. nih.gov
Table 2: Validation Parameters for Spectrophotometric Methods
| Parameter | Dichlorvos Method | Cr(VI) Method |
|---|---|---|
| Linearity Range | 0.18–1.36 ppm | 0.0010 - 1.5 mg/L |
| Molar Absorptivity | 2.9 × 10⁵ L mol⁻¹ cm⁻¹ | 4.447 × 10⁴ mol⁻¹ L cm⁻¹ |
| Limit of Detection | 0.04 µg | 1.43 µg/L |
| Relative Standard Deviation | 1.90% | < 3.3% |
Role in Advanced Separation Sciences
Beyond its use in spectrophotometry, this compound has found applications in modern separation science, where it is utilized for the selective extraction and recognition of target analytes.
Solid-phase extraction (SPE) is a widely used sample preparation technique for the isolation and preconcentration of analytes from complex matrices. The selectivity and efficiency of SPE are largely dependent on the nature of the sorbent material. This compound and its derivatives can be immobilized onto solid supports to create selective sorbents for the extraction of metal ions.
For example, a novel mesoporous sorbent has been synthesized by functionalizing siliceous mesocellular foam with diphenylcarbazide. researchgate.net This material has been successfully applied for the solid-phase extraction of copper(II) and cadmium(II) ions from water samples. researchgate.net The functionalized sorbent exhibits high affinity and selectivity for these metal ions due to the chelating properties of the diphenylcarbazide moiety. The extraction process is typically optimized for parameters such as pH, sample flow rate, and the type and concentration of the eluting agent to achieve high recovery and preconcentration factors. researchgate.net The high surface area of the mesoporous support, combined with the chelating ability of the immobilized ligand, results in a sorbent with high adsorption capacity. researchgate.net
Table 3: Performance of Diphenylcarbazide-Functionalized Sorbent in SPE
| Parameter | Copper(II) | Cadmium(II) |
|---|---|---|
| Optimal pH | ~6.0 | ~6.0 |
| Extraction Efficiency | >98% | >98% |
| Limit of Detection | 0.1 µg L⁻¹ | 0.04 µg L⁻¹ |
| Adsorption Capacity | 160 mg g⁻¹ | 190 mg g⁻¹ |
Molecularly imprinted polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). The general principle of MIP synthesis involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the template, enabling the selective rebinding of the template or its structural analogs.
While the use of this compound as a functional monomer in the synthesis of MIPs is not extensively documented in the literature, its chemical structure suggests potential applications. The hydrogen bond donor and acceptor sites within the this compound molecule could interact with suitable templates during the imprinting process. Theoretically, it could be used as a dummy template or a functional monomer to create MIPs for the selective recognition of other semicarbazide-containing compounds or molecules with similar functional groups. The development of such MIPs would offer a highly selective approach for the separation and analysis of these compounds from complex samples.
Chromatographic Detection Enhancement through Derivatization
High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation and quantification of a wide range of compounds. However, for analytes that lack a strong chromophore or fluorophore, detection can be challenging. Chemical derivatization is a strategy used to modify the analyte to enhance its detectability. This process involves reacting the analyte with a derivatizing agent to form a product with improved chromatographic or detection properties. sdiarticle4.com
The chemical structure of this compound, specifically the presence of a reactive hydrazine (B178648) group, makes it a potential derivatizing agent for carbonyl compounds (aldehydes and ketones). The reaction between the hydrazine moiety and a carbonyl group forms a stable hydrazone derivative. This reaction is analogous to the widely used derivatization of carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is a standard method for the analysis of these compounds in various matrices. The resulting diphenylsemicarbazone derivatives would likely exhibit strong UV absorbance due to the presence of the phenyl groups, thereby significantly enhancing the sensitivity of their detection by HPLC with a UV detector. While specific HPLC methods detailing the use of this compound as a pre-column derivatizing agent for carbonyl compounds are not widely reported, its chemical reactivity suggests its potential for such applications.
Theoretical and Computational Chemistry Studies of 1,4 Diphenylsemicarbazide
Quantum Chemical Investigations
Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. These methods use the principles of quantum mechanics to calculate the electronic structure and energy of a molecule, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It has become a popular and versatile tool in computational chemistry for calculating molecular properties and predicting chemical reactivity. rutgers.eduscispace.com DFT calculations can determine optimized molecular geometries, electronic energies, and the distribution of electron density within a molecule.
For semicarbazide (B1199961) derivatives, DFT studies, often using hybrid functionals like B3LYP, are employed to calculate optimized geometrical parameters such as bond lengths and angles. researchgate.netuns.ac.rs These theoretical values can then be compared with experimental data to validate the computational model. Once validated, the model can be used to predict various reactivity descriptors. For example, in a study on N,N'-substituted p-phenylenediamine (B122844) antioxidants, which share some structural similarities with 1,4-diphenylsemicarbazide, DFT was used to optimize the geometries of the parent molecules and their dehydrogenated products to understand their antioxidant mechanisms. researchgate.net
Key parameters derived from DFT that help predict reactivity include:
Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of semicarbazone derivatives, MEP analysis indicates that the oxygen atom of the carbonyl group is susceptible to electrophilic attack, while the hydrogen atoms of the amide and hydrazone fragments are prone to nucleophilic attack. csic.es
Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) are calculated from the energies of the frontier molecular orbitals. mdpi.com These descriptors provide a quantitative measure of a molecule's stability and reactivity. A molecule with a low chemical hardness and high electrophilicity index is generally more reactive. csic.esmdpi.com
The table below illustrates typical global reactivity descriptors that can be calculated using DFT. Note: These values are hypothetical for this compound and are shown for illustrative purposes, as specific literature values are not available.
| Descriptor | Symbol | Formula | Typical Interpretation |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | µ² / (2η) | Propensity to accept electrons |
| Softness | S | 1 / (2η) | Measure of molecular polarizability and reactivity |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. nih.gov
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. sapub.org Conversely, a small gap indicates a molecule is more reactive and can be easily polarized. sapub.org FMO analysis is crucial for understanding reaction mechanisms, particularly in cycloadditions and other pericyclic reactions. wikipedia.org
In computational studies of related semicarbazone and oxadiazole derivatives, the HOMO-LUMO gap is consistently calculated to assess reactivity. csic.esresearchgate.net For instance, in an analysis of phenylisoxazole semicarbazone derivatives, the calculated HOMO-LUMO gap energies were used to infer the stability and reactivity of different isomers. csic.es The distribution of the HOMO and LUMO across the molecular structure also provides insight into the regions of the molecule involved in electron donation and acceptance.
The following table presents representative FMO data from a computational study on a semicarbazide derivative, illustrating the type of information gained from such analysis. Note: The data is for an analog, not this compound.
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.75 |
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR are computational modeling techniques that aim to establish a mathematical relationship between the structural or physicochemical properties of a set of compounds and their respective properties or biological activities. rutgers.edumdpi.com These models are invaluable in drug discovery and materials science for predicting the characteristics of new, unsynthesized molecules. rutgers.edunih.gov
QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with a measured biological activity, such as inhibitory concentration (IC₅₀) or binding affinity. For semicarbazide and thiosemicarbazone analogs, QSAR models have been successfully developed to predict a range of biological activities, including anticonvulsant and antituberculosis effects. nih.govnih.gov
The process involves:
Data Set Collection: A series of structurally related compounds with known activities is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best correlates the descriptors with the activity.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov
For example, a QSAR study on quinolinone-based thiosemicarbazones identified a model where van der Waals volume, electron density, and electronegativity were pivotal in describing antituberculosis activity. nih.gov Such models can then be used to virtually screen large chemical libraries to identify new potential lead compounds. nih.gov
The success of a QSPR/QSAR model depends on the selection of appropriate molecular descriptors that capture the essential structural features influencing the property or activity of interest. These descriptors can be categorized as:
1D Descriptors: Based on the molecular formula (e.g., molecular weight).
2D Descriptors: Based on the 2D structure (e.g., topological indices, atom counts, connectivity indices).
3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, van der Waals forces).
Quantum Chemical Descriptors: Derived from quantum calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).
In studies involving semicarbazone and related structures, a combination of these descriptors is often used. For instance, topological descriptors, electronic parameters (like HOMO/LUMO energies), and spatial descriptors have been found to be important in modeling the biological activities of various heterocyclic compounds. Identifying which descriptors are most influential provides insight into the mechanism of action, suggesting which molecular features are crucial for activity and should be modified to enhance potency.
Computational Analysis of Reaction Mechanisms
Computational chemistry, particularly DFT, is an essential tool for elucidating the detailed mechanisms of chemical reactions. mdpi.compku.edu.cn By calculating the energies of reactants, transition states, intermediates, and products, a complete potential energy surface for a reaction can be mapped out. rsc.org This allows researchers to determine the most likely reaction pathway, calculate activation energies, and understand the factors controlling reaction rates and selectivity. researchgate.netnih.gov
For a molecule like this compound, computational analysis could be used to study various potential reactions, such as cyclization, oxidation, or complexation with metal ions. The process typically involves:
Locating Stationary Points: Optimizing the geometries of all reactants, intermediates, products, and, crucially, the transition states connecting them.
Frequency Calculations: Performing vibrational frequency calculations to confirm that reactants and products are energy minima (all real frequencies) and that transition states are first-order saddle points (one imaginary frequency).
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the intended reactant and product.
Studies on related systems, such as the NHC-catalyzed cycloaddition of ketenes, demonstrate how DFT can be used to compare different possible mechanisms, identify the rate-determining step, and explain the observed stereoselectivity. rsc.org Such computational insights are invaluable for optimizing reaction conditions and designing new synthetic routes.
Reaction Path Characterization and Energy Profile Mapping
The synthesis of semicarbazide derivatives, such as this compound, typically involves the reaction of a hydrazine (B178648) derivative with an isocyanate. Computational chemistry allows for the detailed characterization of the reaction pathway for such transformations. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated activation energies, providing a comprehensive understanding of the reaction kinetics and thermodynamics.
While specific studies detailing the reaction path for the formation of this compound are not extensively available in the reviewed literature, the general mechanism for the formation of semicarbazones has been investigated computationally using DFT methods. These studies reveal that the reactions generally proceed through distinct transition states and intermediates. For instance, the formation of semicarbazones from semicarbazide and various aldehydes has been shown to involve two main steps: a bimolecular addition followed by a unimolecular dehydration, each with its own characteristic energy barrier. The calculated activation energies and reaction enthalpies from these studies provide valuable data on the feasibility and spontaneity of the reaction steps.
A hypothetical energy profile for the formation of a semicarbazide derivative could be characterized by the parameters shown in the table below. These values are illustrative and would be determined through specific DFT calculations for this compound.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| Reactants | Phenylhydrazine (B124118) + Phenyl isocyanate | 0 |
| Transition State 1 | [Reactant Complex]‡ | ΔE_act1 |
| Intermediate | Adduct | ΔE_int |
| Transition State 2 | [Decomposition Complex]‡ | ΔE_act2 |
| Products | This compound | ΔE_rxn |
Such computational analyses can be further refined to study the effect of solvents and catalysts on the reaction profile, offering a more complete picture of the reaction dynamics.
Simulations of Molecular Interactions and Binding Affinities
Molecular dynamics simulations and molecular docking are powerful computational techniques used to explore the interactions of a ligand, such as this compound, with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and development for predicting the binding mode and affinity of a molecule to a receptor's active site.
Molecular docking studies involve predicting the preferred orientation of a ligand when bound to a target to form a stable complex. The binding affinity is then estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) indicating the strength of the interaction. A more negative score generally suggests a stronger binding affinity. While specific molecular docking studies for this compound are not prevalent in the literature, numerous studies on semicarbazone and thiosemicarbazone derivatives have demonstrated their potential to interact with various biological targets, including enzymes implicated in cancer and microbial infections. researchtrend.netnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Molecular dynamics simulations provide a more dynamic picture of the molecular interactions over time. By simulating the movements of the ligand and protein in a solvated environment, MD can reveal the stability of the binding pose predicted by docking, as well as conformational changes in both the ligand and the protein upon binding. The binding free energy, a more accurate measure of binding affinity, can also be calculated from MD simulations using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).
The following table illustrates the type of data that can be obtained from molecular docking and MD simulation studies for a compound like this compound interacting with a hypothetical protein target.
| Parameter | Description | Illustrative Value |
| Molecular Docking | ||
| Binding Energy (kcal/mol) | Estimated strength of the ligand-receptor interaction. | -8.5 |
| Interacting Residues | Amino acids in the protein's active site that form key interactions with the ligand. | Tyr123, Phe256, Arg301 |
| Hydrogen Bonds | Number and type of hydrogen bonds formed between the ligand and the protein. | 2 (with Tyr123, Arg301) |
| Molecular Dynamics | ||
| RMSD (Å) | Root Mean Square Deviation of the ligand's position, indicating the stability of the binding pose. | 1.5 |
| Binding Free Energy (kcal/mol) | A more accurate calculation of the binding affinity, including solvation effects. | -12.3 |
These computational approaches are invaluable for rational drug design, allowing for the in silico screening of large compound libraries and the optimization of lead compounds to improve their binding affinity and selectivity for a specific biological target.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways for Derivatization
The future of 1,4-diphenylsemicarbazide chemistry lies in the development of more efficient, diverse, and sustainable synthetic methods for creating its derivatives. While classical condensation reactions are well-established, researchers are exploring new methodologies to access a wider range of structurally complex molecules.
Key areas for future synthetic exploration include:
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex derivatives of this compound. This approach improves efficiency by reducing the number of synthetic steps, purification processes, and waste generation.
Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate reaction times, increase product yields, and enhance purity compared to conventional heating methods. The application of this technique to the synthesis of this compound derivatives, such as fused 1,2,4-triazole (B32235) compounds, has shown promise in producing higher yields and purity. researchgate.net
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Developing flow-based methodologies for the derivatization of this compound could enable the rapid and automated production of compound libraries for screening purposes.
Catalytic Strategies: Investigating novel catalysts, including metal-based and organocatalysts, to facilitate the formation and modification of the semicarbazide (B1199961) core. This could lead to the development of enantioselective syntheses, yielding chiral derivatives with specific biological activities.
Structural Diversification: Future synthetic efforts will likely focus on creating a broad spectrum of derivatives by introducing various functional groups onto the phenyl rings or by modifying the semicarbazide backbone. For instance, the synthesis of thiosemicarbazide (B42300) and thiosemicarbazone analogs has been a fruitful strategy for generating compounds with diverse biological activities. nih.govnih.gov These efforts aim to build extensive libraries of compounds for subsequent evaluation in materials science and drug discovery.
Development of New Functional Materials Incorporating this compound Moieties
The unique electronic and structural characteristics of the this compound scaffold make it an attractive building block for the creation of new functional materials. The presence of aromatic rings and the hydrogen-bonding capabilities of the semicarbazide group can be harnessed to design materials with tailored optical, electronic, and mechanical properties.
Emerging research directions in this area include:
Polymer Chemistry: Incorporating this compound moieties into polymer backbones or as pendant groups. Such polymers could exhibit enhanced thermal stability, specific photophysical properties, or capabilities for ion sensing. Stille polymerization is one reaction that has been used to create polymers from similar organic moieties for potential use in organic field-effect transistors (OFETs). mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms in the semicarbazide core can act as ligands, coordinating with metal ions to form extended network structures. These materials could have applications in gas storage, catalysis, and chemical sensing.
Organic Electronics: Exploring the potential of π-conjugated systems derived from this compound for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). mdpi.com Synthetic strategies focus on creating molecules with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge transport. mdpi.comresearchgate.net
Supramolecular Assemblies: Utilizing the hydrogen bonding and π–π stacking interactions of this compound derivatives to construct well-defined supramolecular structures like gels, liquid crystals, and nanotubes. These self-assembled materials could find applications in areas ranging from nanotechnology to biomedicine.
Targeted Bioactivity Screening and Lead Optimization in Drug Discovery Programs
The semicarbazide and related thiosemicarbazide scaffolds are recognized pharmacophores present in numerous bioactive compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, antioxidant, and anticonvulsant activities. researchgate.netnih.gov This makes this compound and its derivatives prime candidates for drug discovery programs.
Future research will likely concentrate on:
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets to identify novel hit compounds. HTS has been successfully used to identify inhibitors for enzymes like fructose-1,6-bisphosphatase from libraries containing similar heterocyclic compounds. researchgate.net
Structure-Activity Relationship (SAR) Studies: Once a hit is identified, systematic modifications of its structure are made to understand the relationship between chemical structure and biological activity. This iterative process is crucial for optimizing potency and selectivity. For example, SAR studies on thiosemicarbazone derivatives have been used to identify compounds with potent α-amylase inhibitory and antioxidant activities. nih.gov
Mechanism of Action Elucidation: Investigating the specific molecular targets and pathways through which active derivatives exert their effects. Techniques such as molecular docking can propose potential targets, which are then validated experimentally. For instance, topoisomerase IIα was identified as a potential target for active thiosemicarbazide derivatives through such studies. nih.gov
Lead Optimization: Improving the pharmacological profile of lead compounds by modifying their structure to enhance efficacy and metabolic stability. This involves a comprehensive assessment of the compound's properties to ensure it has the potential to become a viable drug candidate.
| Derivative Class | Screened Activity | Example Finding | Cell Lines/Targets |
| Thiosemicarbazides | Anticancer | Compound AB2 showed an IC50 of 108.14 μM. nih.gov | LNCaP, G-361 (prostate cancer, melanoma) nih.gov |
| Thiosemicarbazones | α-amylase inhibition | Activities ranged from IC50 values of 4.95 ± 0.44 to 69.71 ± 0.05 µM. nih.gov | α-amylase enzyme nih.gov |
| Thiosemicarbazones | Antioxidant | Showed potent iron chelating and hydroxyl radical scavenging activity. nih.gov | Not applicable nih.gov |
| Fused 1,2,4-triazoles | Antimicrobial, Antioxidant | Synthesized compounds were evaluated for their biological potential. researchgate.net | Various microbial strains researchgate.net |
Integration of Advanced Spectroscopic and Computational Methodologies for Comprehensive Understanding
To unlock the full potential of this compound and its derivatives, it is essential to gain a deep understanding of their structural, electronic, and dynamic properties at a molecular level. The integration of advanced experimental techniques with powerful computational methods provides a synergistic approach to achieve this.
Future research will increasingly rely on:
Advanced Spectroscopic Techniques: Employing sophisticated methods beyond routine characterization. This includes solid-state NMR, X-ray crystallography, and temperature-varied infrared (IR) spectroscopy to study molecular structure, polymorphism, and phase transitions. nih.gov The synergistic use of super-resolution optical microscopy and single-molecule spectroscopy can also reveal nanoscopic spatial and spectroscopic details. nih.gov
Computational Chemistry: Using computational tools to model the properties and behavior of these molecules. nih.gov Density Functional Theory (DFT) is widely used to calculate optimized molecular geometries, electronic characteristics (such as HOMO-LUMO energy gaps), and to predict spectroscopic data (IR, Raman, NMR). researchgate.netbohrium.com
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound derivatives in different environments (e.g., in solution) to understand their conformational flexibility, stability, and interactions with other molecules like biological receptors. researchgate.net
In Silico Screening: Utilizing computational docking and quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives before their synthesis. nih.gov This approach helps to prioritize which compounds to synthesize and test, saving time and resources in the drug discovery process. nih.gov
The combination of these methods allows for a detailed exploration of structure-property relationships. For example, computational studies can elucidate binding energies and interactions with protein targets, while advanced spectroscopy can confirm the structural conformations predicted by the models. researchgate.netresearchgate.net This integrated approach is indispensable for the rational design of novel derivatives with desired functionalities.
Q & A
Q. What in vitro assays are suitable for evaluating the chelation properties of this compound with metal ions?
- Methodological Answer : Perform spectrophotometric titrations with transition metals (e.g., Fe³⁺, Cu²⁺) at varying pH. Monitor absorbance shifts at ligand-specific wavelengths (e.g., 500–600 nm for d-d transitions). Calculate binding constants using the Benesi-Hildebrand method. Validate with cyclic voltammetry to assess redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
